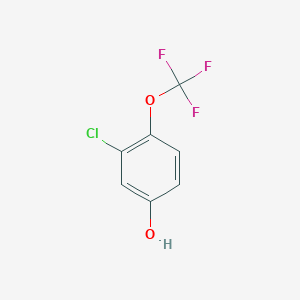

3-Chloro-4-(trifluoromethoxy)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKAPCMMTRJKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654245 | |

| Record name | 3-Chloro-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-94-5 | |

| Record name | 3-Chloro-4-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-4-(trifluoromethoxy)phenol CAS number and properties

An In-Depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)phenol

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development and agrochemical synthesis who are working with this compound. It moves beyond a simple data summary to provide in-depth insights into its properties, synthesis, applications, and handling, grounded in established chemical principles.

Introduction: A Versatile Fluorinated Building Block

This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its structure is characterized by a phenol ring substituted with a chlorine atom and a trifluoromethoxy (-OCF₃) group. The trifluoromethoxy group is a powerful modulator of physicochemical properties; it is highly lipophilic, metabolically stable, and acts as a strong electron-withdrawing group. These features make it a valuable functional group in the design of bioactive molecules with enhanced efficacy, selectivity, and pharmacokinetic profiles.[2]

This compound is primarily utilized as a key intermediate in the synthesis of complex organic molecules, particularly for developing novel pharmaceuticals and next-generation agrochemicals like herbicides and fungicides.[1] Its unique substitution pattern allows for precise chemical modifications, making it an essential tool for creating diverse molecular architectures.[3]

Physicochemical Properties

The reliable identification and application of any chemical reagent begin with a thorough understanding of its physical and chemical properties. The key identifiers and properties for this compound are summarized below. While specific experimental data for properties like boiling point and density are not widely published, values for structurally similar compounds provide a reasonable estimation.

| Property | Value | Source(s) |

| CAS Number | 1000339-94-5 | [1][4] |

| Molecular Formula | C₇H₄ClF₃O₂ | [1] |

| Molecular Weight | 212.55 g/mol | [1] |

| IUPAC Name | This compound | [Source from previous step] |

| Appearance | Colorless to pale-yellow or yellow-brown liquid | [Source from previous step] |

| Boiling Point | Estimated: Similar to 3-Chloro-4-(trifluoromethyl)phenol (230.2 °C at 760 mmHg) | [5] |

| Density | Estimated: Similar to 4-(trifluoromethoxy)phenol (1.375 g/mL at 25 °C) | [6] |

| Solubility | Expected to be soluble in common organic solvents such as chloroform, methanol, and ethyl acetate. | [Source for analog solubility] |

| Storage | Store at room temperature. | [1] |

Synthesis and Mechanistic Insights

Rationale: The phenol group (-OH) and the trifluoromethoxy group (-OCF₃) are both ortho, para-directing activators for electrophilic aromatic substitution.[7] The hydroxyl group is a much stronger activating group than the trifluoromethoxy group. Therefore, electrophilic attack will be directed to the positions ortho to the hydroxyl group. This makes the direct chlorination of 4-(trifluoromethoxy)phenol a predictable and efficient method for obtaining the desired 3-chloro isomer.

Figure 1: Proposed workflow for the synthesis of this compound.

Representative Experimental Protocol: Electrophilic Chlorination

This protocol is a representative method based on standard procedures for the chlorination of activated phenols.[8]

-

Reaction Setup: To a solution of 4-(trifluoromethoxy)phenol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (DCM) in a round-bottom flask, add the chlorinating agent. N-Chlorosuccinimide (NCS) (1.05 eq) is a common and effective choice for this transformation.

-

Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery and Agrochemicals

The primary value of this compound lies in its role as a versatile chemical intermediate. Its distinct functional groups provide reactive handles for constructing more complex molecular scaffolds.

-

In Pharmaceuticals: The phenol group can be readily converted into an ether or ester, linking the core structure to other pharmacophores. Its use has been noted in the synthesis of pyrrolopyrazole derivatives investigated as potential inhibitors of phosphatidylserine synthase 1 (PSS1) for cancer therapy.[9]

-

In Agrochemicals: The compound serves as a foundational element for building potent herbicides and fungicides. The combination of the chloro and trifluoromethoxy groups often imparts the desired bioactivity and metabolic stability required for effective crop protection agents.[1]

Figure 2: Role as a central building block in chemical synthesis pathways.

Spectroscopic Characterization

While experimental spectral data for this compound are not widely available in public databases, its structure can be confirmed using standard analytical techniques. A predicted ¹H NMR spectrum provides valuable insight for characterization.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

-

H-2 Proton: This proton is ortho to the strongly activating -OH group and meta to the -OCF₃ group. It is expected to appear as a doublet around δ 7.0-7.2 ppm .

-

H-5 Proton: This proton is ortho to the -Cl group and meta to the -OH group. It will likely appear as a doublet of doublets around δ 6.8-7.0 ppm .

-

H-6 Proton: This proton is ortho to both the -OH and -OCF₃ groups. It is expected to be the most upfield signal, appearing as a doublet around δ 6.7-6.9 ppm .

-

Phenolic Proton (-OH): A broad singlet is expected, with a chemical shift that can vary depending on concentration and solvent, typically in the range of δ 5.0-6.0 ppm .

Researchers should perform their own full characterization using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry to confirm the identity and purity of the compound.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and safety precautions are paramount. The following information is based on GHS classifications provided by chemical suppliers.[4]

| Hazard Class | Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing vapors or mists.[4]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [Source from previous step]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from the unique combination of its functional groups. The presence of the trifluoromethoxy moiety provides a route to molecules with desirable lipophilicity and metabolic stability, while the chloro and phenol groups offer versatile points for synthetic modification. A solid understanding of its properties, a plausible synthetic strategy, and strict adherence to safety protocols are essential for leveraging this powerful building block in the advancement of pharmaceutical and agrochemical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 887268-35-1 CAS MSDS (3-CHLORO-4-(2-CHLORO-1,1,2-TRIFLUOROETHOXY)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09939H [pubs.rsc.org]

- 4. 1000339-94-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 3-Chloro-4-(trifluoromethyl)phenol | CAS#:37900-81-5 | Chemsrc [chemsrc.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Phenol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(trifluoromethoxy)phenol

Introduction

3-Chloro-4-(trifluoromethoxy)phenol is a key building block in the synthesis of a variety of agrochemicals and pharmaceuticals.[1] Its unique substitution pattern, featuring a chlorine atom, a trifluoromethoxy group, and a hydroxyl group on the benzene ring, imparts specific physicochemical properties that are highly sought after in the design of bioactive molecules. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, making it a valuable moiety in drug discovery.[1] This guide provides a comprehensive overview of the viable synthetic routes to this compound, offering in-depth analysis of the reaction mechanisms, detailed experimental protocols, and a comparative assessment of the different approaches.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the target molecule is paramount for its synthesis, purification, and characterization.

| Property | Value | Source |

| CAS Number | 1000339-94-5 | [1] |

| Molecular Formula | C₇H₄ClF₃O₂ | [1] |

| Molecular Weight | 212.55 g/mol | [1] |

| Melting Point | Not explicitly reported in peer-reviewed literature; commercial suppliers provide varying data. | |

| Boiling Point | Not explicitly reported in peer-reviewed literature. | |

| Appearance | Expected to be a solid at room temperature. |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the three different substituents.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule, including the carbon of the trifluoromethoxy group.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-O stretching, C-Cl stretching, and the strong absorptions associated with the C-F bonds of the trifluoromethoxy group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthetic Strategies

Two principal retrosynthetic approaches have been identified for the synthesis of this compound.

Figure 1: Retrosynthetic analysis of this compound.

Route 1: Electrophilic Chlorination of 4-(Trifluoromethoxy)phenol

This route commences with the commercially available 4-(trifluoromethoxy)phenol and introduces the chlorine atom in the final step. The key challenge in this approach is achieving regioselective chlorination at the C-3 position.

Figure 2: Synthetic pathway for Route 1.

Causality Behind Experimental Choices:

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. Conversely, the trifluoromethoxy group is deactivating and meta-directing. The directing effects of these two groups are in opposition for the desired C-3 position. Therefore, the choice of chlorinating agent and reaction conditions is critical to favor the desired isomer over the potentially more sterically accessible C-2 and C-5 positions.

Mild chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are preferred to control the reactivity and minimize the formation of polychlorinated byproducts.[6][7] The reaction is typically carried out in an inert solvent at low temperatures to enhance selectivity.

Experimental Protocol (Proposed):

Materials:

-

4-(Trifluoromethoxy)phenol

-

Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

-

Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN) (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-(trifluoromethoxy)phenol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.05 eq) in dichloromethane dropwise to the stirred solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Self-Validating System:

The progress of the reaction should be monitored by TLC or GC-MS to determine the consumption of the starting material and the formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The presence of isomeric impurities should be carefully assessed.

Route 2: Diazotization of 3-Chloro-4-(trifluoromethoxy)aniline

This alternative route involves the synthesis of a substituted aniline precursor, followed by its conversion to the target phenol via a diazotization-hydrolysis sequence, a transformation often referred to as a Sandmeyer-type reaction.[8]

Figure 3: Synthetic pathway for Route 2.

Causality Behind Experimental Choices:

This multi-step synthesis offers better control over the final substitution pattern. The synthesis of the aniline precursor can be achieved starting from commercially available 2-chloro-4-nitrophenol.[9][10] The nitro group can then be reduced to an amine, and the resulting aniline can be converted to the phenol.

The diazotization of aromatic amines is a well-established reaction, typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[11] The subsequent hydrolysis of the diazonium salt to the phenol is usually achieved by heating the aqueous solution.

Experimental Protocol (Proposed):

Part A: Synthesis of 3-Chloro-4-(trifluoromethoxy)aniline

-

Trifluoromethoxylation of 2-Chloro-4-nitrophenol: This step is a key transformation and can be challenging. Modern methods for the introduction of the trifluoromethoxy group often involve specialized reagents.[12][13] A plausible approach involves the conversion of the phenol to a chlorothionoformate followed by reaction with a fluorinating agent.

-

Reduction of 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene: The nitro group can be reduced to an amine using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C).

Part B: Diazotization and Hydrolysis of 3-Chloro-4-(trifluoromethoxy)aniline

Materials:

-

3-Chloro-4-(trifluoromethoxy)aniline

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Water

-

Ice

Procedure:

-

In a beaker, carefully add concentrated sulfuric acid to water to prepare a dilute sulfuric acid solution.

-

Add 3-chloro-4-(trifluoromethoxy)aniline (1.0 eq) to the cold sulfuric acid solution with stirring.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

In a separate flask, bring a volume of water to a boil.

-

Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to heat the mixture for a further 30 minutes to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation under reduced pressure.

Self-Validating System:

The formation of the diazonium salt can be confirmed by a coupling reaction with a suitable phenol (e.g., 2-naphthol) to form a colored azo dye. The progress of the hydrolysis can be monitored by TLC. The final product must be rigorously characterized by spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Electrophilic Chlorination | Route 2: Diazotization of Aniline |

| Starting Material | 4-(Trifluoromethoxy)phenol | 2-Chloro-4-nitrophenol (or similar) |

| Number of Steps | 1 | 3 or more |

| Key Challenge | Regioselectivity of chlorination | Synthesis of the aniline precursor |

| Potential Byproducts | Isomeric chlorophenols, polychlorinated products | Byproducts from trifluoromethoxylation and reduction steps |

| Scalability | Potentially more straightforward for large-scale production if selectivity can be controlled. | Multi-step nature may be less efficient for large-scale synthesis. |

| Overall Yield | Highly dependent on the regioselectivity achieved. | Can be higher if each step proceeds with good yield. |

Conclusion

Both presented synthetic routes offer viable pathways to this compound. Route 1 is more convergent but faces the significant challenge of controlling the regioselectivity of the chlorination step. Route 2 is a longer, more linear synthesis but provides better control over the final substitution pattern. The choice of the optimal route will depend on the specific requirements of the synthesis, including the desired scale, purity specifications, and the availability of starting materials and specialized reagents. Further optimization of the reaction conditions for either route, particularly for the regioselective chlorination in Route 1 and the trifluoromethoxylation in Route 2, would be a valuable area for future research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chloro-4-fluorophenol(2613-23-2) 1H NMR [m.chemicalbook.com]

- 3. 3-(Trifluoromethoxy)phenol(827-99-6) 13C NMR spectrum [chemicalbook.com]

- 4. 3-Trifluoromethylphenol(98-17-9) 1H NMR spectrum [chemicalbook.com]

- 5. Phenol, 4-(trifluoromethoxy)- [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. 2-Chloro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. prepchem.com [prepchem.com]

- 12. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrevlett.com [chemrevlett.com]

Structural Analysis and Characterization of 3-Chloro-4-(trifluoromethoxy)phenol: A Comprehensive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-(trifluoromethoxy)phenol is a key halogenated aromatic intermediate whose unique electronic and structural properties make it a valuable building block in modern synthetic chemistry. Its utility spans the development of advanced agrochemicals and novel pharmaceutical agents, including modulators for significant drug targets.[1][2] This guide provides a comprehensive technical overview of the essential analytical methodologies required for the unambiguous structural elucidation and characterization of this compound. We delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering field-proven insights and detailed experimental protocols. This document is designed to equip researchers and drug development professionals with the necessary tools to ensure the quality, purity, and structural integrity of this compound in their research and development pipelines.

Introduction and Strategic Importance

The strategic incorporation of fluorine atoms and fluorine-containing functional groups into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[3] this compound embodies this principle, featuring both a chloro and a trifluoromethoxy substituent on a phenolic scaffold. This combination of functional groups makes it a highly versatile intermediate. It is particularly noted for its role in synthesizing GPR119 receptor modulators, which are investigated for the treatment of metabolic disorders like diabetes and obesity.[2] Furthermore, its structural motifs are integral to the development of next-generation herbicides and fungicides, highlighting its dual importance in pharmaceutical and agrochemical industries.[1][4]

Given its role as a critical starting material, a rigorous and multi-faceted analytical approach is not just recommended but essential to verify its identity and purity, ensuring the success of subsequent synthetic transformations and the integrity of final products.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is to understand its basic structural and physical properties. These data serve as a primary reference for all subsequent analytical investigations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1000339-94-5 | [2][5] |

| Molecular Formula | C₇H₄ClF₃O₂ | [2][5] |

| Molecular Weight | 212.55 g/mol | [2][5] |

| Appearance | Yellow liquid (typical) | [4] |

| Purity | ≥98% (commercially available) |

The structure, shown below, consists of a phenol ring substituted at position 3 with a chlorine atom and at position 4 with a trifluoromethoxy (-OCF₃) group. This specific substitution pattern dictates the distinct spectroscopic signatures discussed in the following sections.

Chemical Structure of this compound

Core Analytical Techniques for Structural Elucidation

A singular analytical technique is insufficient for complete characterization. True scientific rigor is achieved through the strategic integration of multiple, complementary methods. The workflow below illustrates a robust approach to confirming the structure and purity of this compound.

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For a fluorinated compound like this, ¹⁹F NMR provides an additional, highly sensitive probe of the molecular structure.[6]

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling. The aromatic region (typically 6.5-8.0 ppm) is of primary interest.

-

Expected Signals: The trisubstituted benzene ring has three aromatic protons.

-

One proton will be a singlet (or a narrowly split doublet), adjacent to the chlorine and hydroxyl groups.

-

The other two protons will form a doublet of doublets or two distinct doublets, showing coupling to each other.

-

A broad singlet corresponding to the phenolic hydroxyl (-OH) proton will also be present, its chemical shift being highly dependent on concentration and solvent.

-

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. The trifluoromethoxy group's influence is significant.

-

Expected Signals: Seven distinct carbon signals are expected.

-

Four signals for the aromatic carbons attached to hydrogen.

-

Two signals for the aromatic carbons attached to the chloro and hydroxyl groups.

-

A characteristic quartet for the carbon of the -OCF₃ group due to coupling with the three fluorine atoms (¹JC-F), typically with a large coupling constant of around 255 Hz.[7]

-

¹⁹F NMR is exceptionally useful for confirming the presence and electronic environment of the trifluoromethoxy group.[6]

-

Expected Signal: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this peak is highly indicative of the group's integrity and its electronic environment.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~ 7.0 - 7.5 | m | 3H, Aromatic protons |

| Variable | br s | 1H, Phenolic OH | |

| ¹³C | ~ 115 - 155 | - | 6C, Aromatic carbons |

| ~ 120 | q, ¹JC-F ≈ 255 Hz | 1C, -OCF₃ | |

| ¹⁹F | ~ -58 to -60 | s | 3F, -OCF₃ |

Protocol 1: NMR Sample Preparation and Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or Acetone-d₆, 0.6 mL)

-

NMR tube (5 mm)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

NMR Spectrometer (400 MHz or higher recommended)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of the deuterated solvent directly within a clean, dry NMR tube. If the solvent does not contain an internal standard, add a small drop of TMS.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A spectral width of 12-15 ppm and a 90° pulse are typical.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. This requires a larger number of scans for adequate signal-to-noise. A spectral width of 220-240 ppm is standard.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. This is typically a quick experiment due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F.

-

Data Processing: Process all spectra by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Causality: The choice of a deuterated solvent is critical to avoid a large interfering solvent signal in the ¹H NMR spectrum. Shimming is essential for achieving high resolution, which allows for the accurate measurement of chemical shifts and coupling constants.[7]

Mass Spectrometry (MS)

MS provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak. Due to the presence of chlorine, this will appear as a characteristic isotopic pattern: a peak at m/z 212 (for ³⁵Cl) and a peak at m/z 214 (for ³⁷Cl) with an approximate intensity ratio of 3:1.

-

Key Fragmentation: Expect fragmentation patterns corresponding to the loss of a chlorine atom, a trifluoromethyl group, or other characteristic fragments.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To confirm the molecular weight, isotopic pattern, and purity of the compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., Dichloromethane or Ethyl Acetate)

-

GC-MS system with an EI source

-

Capillary GC column (e.g., DB-5MS or equivalent)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable volatile solvent.

-

GC Method:

-

Injector: Set to 250 °C.

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS. The compound will be separated on the column and subsequently analyzed by the mass spectrometer.

-

Data Analysis: Analyze the resulting chromatogram to assess purity. Examine the mass spectrum of the main peak to identify the molecular ion cluster and key fragment ions.[8]

Causality: GC is an excellent technique for separating volatile halogenated phenols.[8] EI at 70 eV is a standard method that provides reproducible fragmentation patterns, which can be compared to spectral libraries for identification.[9]

Caption: How different analytical techniques provide complementary structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

-

Key Absorptions:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[10]

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band around 1220 cm⁻¹ is indicative of a phenol C-O bond.[10]

-

C-F and C-Cl Stretches: Strong absorptions in the fingerprint region (below 1300 cm⁻¹) corresponding to C-F bonds (typically 1100-1300 cm⁻¹) and the C-Cl bond (typically 600-800 cm⁻¹).

-

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3200-3600 | Phenolic O-H | Stretching (broad) |

| ~3050 | Aromatic C-H | Stretching |

| 1450-1600 | Aromatic C=C | Ring Stretching |

| 1100-1300 | C-F (in -OCF₃) | Stretching (strong) |

| ~1220 | Phenolic C-O | Stretching |

| 600-800 | C-Cl | Stretching |

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups in the molecule.

Materials:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

-

Solvent for cleaning (e.g., isopropanol).

Procedure (using ATR):

-

Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a soft tissue dampened with isopropanol and allow it to dry completely.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Causality: The ATR accessory is a modern, efficient method that requires minimal sample preparation for liquid samples, eliminating the need for preparing KBr pellets or liquid films on salt plates.[11]

Conclusion

The structural characterization of this compound is a critical step in its application for pharmaceutical and agrochemical synthesis. A robust analytical strategy, as outlined in this guide, is paramount. By integrating the complementary data from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy, researchers can unambiguously confirm the molecule's identity, structure, and purity. The detailed protocols provided herein serve as a validated starting point for laboratory implementation, enabling scientists to proceed with confidence in the quality of this vital chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 1000339-94-5 [m.chemicalbook.com]

- 3. jelsciences.com [jelsciences.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 1000339-94-5 [chemicalbook.com]

- 6. biophysics.org [biophysics.org]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. govinfo.gov [govinfo.gov]

- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Biological Activity of 3-Chloro-4-(trifluoromethoxy)phenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of halogen and trifluoromethoxy (-OCF₃) moieties into phenolic structures represents a key strategy in contemporary medicinal chemistry. The trifluoromethoxy group, in particular, is prized for its ability to profoundly alter a molecule's physicochemical profile, often enhancing metabolic stability, lipophilicity, and binding interactions with biological targets. This guide provides a detailed examination of 3-Chloro-4-(trifluoromethoxy)phenol, a compound situated at the intersection of these strategic chemical modifications. While direct, extensive research into its specific biological activities is limited, this document synthesizes available information on its role as a chemical intermediate, draws logical inferences from structurally related compounds, and outlines the established methodologies required to fully characterize its biological potential. We will explore its known applications, physicochemical properties, and provide a comprehensive framework for its systematic evaluation, from initial cytotoxicity screening to mechanistic pathway analysis.

Introduction and Strategic Context

This compound is a halogenated aromatic compound whose structure suggests significant potential for biological interaction. The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are increasingly utilized in drug design to enhance pharmacological profiles.[1] These groups can improve a compound's lipophilicity, solubility, metabolic stability, and molecular conformation, which are critical factors in developing new medicines.[1]

This compound is primarily recognized as a versatile chemical intermediate.[2] It serves as a crucial building block in the synthesis of more complex molecules across various sectors, including:

-

Pharmaceutical Research : Used in the development of novel compounds with potential antifungal and antibacterial properties.[2]

-

Agrochemical Development : Acts as an intermediate in the synthesis of next-generation herbicides and fungicides for crop protection.[2]

-

Material Science : Applied in formulating advanced polymers and coatings that require high chemical resistance and stability.[2]

Given its foundational role, understanding the inherent biological activity of this precursor is paramount for predicting the properties and potential toxicities of its derivatives.

Physicochemical Properties and Synthetic Considerations

The biological activity of a compound is intrinsically linked to its chemical structure and properties.

| Property | Value | Source |

| CAS Number | 1000339-94-5 | [2] |

| Molecular Formula | C₇H₄ClF₃O₂ | [2] |

| Molecular Weight | 212.55 g/mol | [2] |

| Predicted pKa | 8.36 ± 0.18 | [3] |

| Predicted XLogP3 | 2.8 | [3] |

The trifluoromethoxy group significantly increases the acidity of the phenolic hydroxyl group compared to phenol itself (pKa ≈ 10). This alteration affects the compound's ionization state at physiological pH, which in turn governs its membrane permeability and interaction with target proteins.

Synthetic Pathways

The synthesis of aryl trifluoromethyl ethers, including this compound, can be achieved through several established methods. A common approach involves a two-step chlorination/fluorination sequence starting from the corresponding anisole (methoxybenzene) derivative.[4][5] Another method utilizes the reaction of phenols with tetrachloromethane and anhydrous hydrogen fluoride.[4][5] These synthetic routes are crucial for producing the quantities needed for biological screening and development.

Postulated Biological Activity and Mechanistic Hypotheses

While direct studies on this compound are not widely published, we can infer potential biological activities based on its structural motifs.

Analogy to Chlorinated Phenols

Chlorinated phenols are known to possess a range of biological effects. Studies have shown that with increasing chlorination, the toxicity of phenols can increase.[6] Higher chlorinated phenols have been suggested to interfere with oxidative phosphorylation, a critical cellular process for energy production.[6] This action is often attributed to the chlorophenate ion.[6] The presence of the chloro-substituent in this compound suggests that an investigation into its effects on mitochondrial function is a logical starting point.

Role of the Trifluoromethoxy Group

The -OCF₃ group is a lipophilic hydrogen bond acceptor that can significantly enhance a molecule's ability to cross biological membranes and improve its metabolic stability. Phenols containing trifluoromethyl groups have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[7]

-

Anticancer Potential : These compounds often act by inhibiting key signaling pathways dysregulated in cancer, leading to suppressed cell proliferation and induction of apoptosis.[7]

-

Anti-inflammatory Effects : They can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.[7]

Therefore, it is plausible that this compound could exhibit similar activities, warranting investigation in these therapeutic areas.

Proposed Framework for Biological Evaluation

To systematically characterize the biological activity of this compound, a tiered experimental approach is recommended. This framework ensures a logical progression from broad screening to detailed mechanistic studies.

Tier 1: Foundational Cytotoxicity and Safety Assessment

The initial step is to determine the compound's general toxicity profile. This establishes a safe concentration range for subsequent, more specific assays.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

-

Cell Culture : Plate selected cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, and a non-cancerous line like HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment : Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the cell plates with the compound-containing medium. Include vehicle control (DMSO) wells.

-

Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Causality Explanation : The MTT assay is chosen as a robust, high-throughput method to assess metabolic activity, which is a reliable proxy for cell viability. A reduction in the conversion of MTT to formazan indicates mitochondrial dysfunction or cell death, providing a quantitative measure of cytotoxicity.

Tier 2: Targeted Activity Screening

Based on the structural alerts discussed in Section 3, the compound should be screened for specific biological activities.

-

Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

-

Anti-inflammatory Assays : Measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. A reduction in NO suggests anti-inflammatory potential.

-

Anticancer Assays : Apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry) and cell cycle analysis on cancer cell lines that show sensitivity in the MTT assay.

Tier 3: Metabolism and Mechanistic Studies

For any promising activities identified in Tier 2, deeper investigation is required.

Metabolism: The metabolism of structurally similar compounds, such as 3-chloro-4-fluoroaniline, has been studied extensively in rats.[8][9][10] These studies reveal that major metabolic transformations include N-acetylation, hydroxylation, and subsequent O-sulfation or glucuronidation.[8][9][10] It is highly probable that this compound would undergo similar Phase II conjugation reactions at the hydroxyl group.

Experimental Protocol: In Vitro Metabolic Stability using Liver Microsomes

-

Reaction Setup : Incubate this compound (e.g., at 1 µM) with pooled human liver microsomes in a phosphate buffer.

-

Initiation : Start the reaction by adding an NADPH-regenerating system.

-

Time Points : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching : Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis : Centrifuge to pellet the protein, and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Calculation : Determine the in vitro half-life (t₁/₂) and intrinsic clearance.

Causality Explanation : This assay simulates Phase I metabolism by providing the necessary enzymes (cytochrome P450s) and cofactors. A rapid disappearance of the parent compound indicates high metabolic liability, while a slow disappearance suggests good metabolic stability, a desirable property for drug candidates.

Toxicological and Safety Considerations

The Safety Data Sheet (SDS) for this compound indicates potential hazards.[11] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[11] The SDS for the related compound 4-(Trifluoromethoxy)phenol notes it is harmful if swallowed and causes skin and serious eye damage. While comprehensive toxicological data for this compound is not available, these warnings necessitate careful handling and the use of appropriate personal protective equipment (PPE) in a laboratory setting.[12]

Conclusion and Future Directions

This compound is a chemical entity with significant, yet largely unexplored, biological potential. Its primary value as a synthetic intermediate in pharmaceuticals and agrochemicals underscores the importance of characterizing its intrinsic bioactivity and toxicological profile.[2] Inferences drawn from structurally related chlorophenols and trifluoromethyl-containing phenols suggest that promising avenues for investigation include its potential anticancer, anti-inflammatory, and antimicrobial effects.[6][7]

The experimental framework outlined in this guide provides a clear, logical, and technically sound pathway for elucidating the compound's biological properties. By progressing from broad cytotoxicity screening to targeted bioassays and mechanistic studies, researchers can effectively unlock the full potential of this versatile molecule, paving the way for its application in the development of novel, efficacious, and safe chemical entities.

References

- 1. jelsciences.com [jelsciences.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - Sheffield Hallam University Research Archive [shura.shu.ac.uk]

- 10. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1000339-94-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 12. echemi.com [echemi.com]

toxicological data for 3-Chloro-4-(trifluoromethoxy)phenol

An In-Depth Technical Guide to the Toxicological Profile of 3-Chloro-4-(trifluoromethoxy)phenol

Introduction

This compound is a halogenated, trifluoromethoxylated aromatic compound. Its structure suggests its utility as a versatile chemical intermediate, particularly in the synthesis of complex molecules within the agrochemical and pharmaceutical industries.[1] Compounds with chlorinated and fluorinated phenyl rings are common pharmacophores and building blocks for herbicides and fungicides due to their enhanced metabolic stability and binding characteristics.[1]

However, the very features that make this molecule synthetically attractive—the chloro- and trifluoromethoxy- substitutions on a phenol backbone—also raise specific toxicological questions. The phenol moiety is known for its systemic toxicity, while halogenated aromatic compounds can exhibit persistence and specific organ toxicities.[2][3] This guide provides a comprehensive overview of the currently available . Critically, for a compound at this stage of industrial use, there is a significant lack of published, peer-reviewed toxicological studies.[4]

Therefore, this document will adopt a dual approach:

-

Data Synthesis: Present and analyze the limited available safety data for this compound.

-

Predictive Toxicology and Hazard Assessment: Employ a structure-activity relationship (SAR) analysis by examining toxicological data from structurally analogous compounds. This approach is fundamental in regulatory toxicology for assessing chemicals with incomplete data profiles.

-

Proposed Experimental Workflows: Provide detailed, best-practice experimental protocols for key toxicological endpoints. This serves as a practical guide for researchers and drug development professionals to generate the necessary data for a robust safety assessment.

This guide is designed to be a living document, providing both what is known and a clear roadmap for acquiring the critical missing data needed for comprehensive risk assessment.

Part 1: Physicochemical Properties and Toxicokinetics

Understanding the physicochemical properties of a compound is the foundation of toxicology. These properties govern its absorption, distribution, metabolism, and excretion (ADME), collectively known as toxicokinetics.

Known and Predicted Properties:

| Property | Value / Data | Source / Comment |

| Molecular Formula | C₇H₄ClF₃O | PubChem |

| Molecular Weight | 196.55 g/mol | PubChem |

| Appearance | White Crystalline Solid (Predicted) | Based on analogs |

| Water Solubility | Low (Predicted) | Typical for halogenated phenols |

| LogP (Octanol-Water Partition Coefficient) | 2.8 - 3.8 (Predicted) | [5][6] Indicates potential for bioaccumulation |

| pKa | ~8.36 (Predicted) | [7] Weakly acidic phenol group |

Toxicokinetic Profile (Inferred):

-

Absorption: Due to its moderate lipophilicity (LogP) and solid nature, dermal and inhalation routes are significant potential pathways for occupational exposure.[5] Oral absorption is also likely.

-

Distribution: The predicted LogP suggests the compound may distribute into fatty tissues.

-

Metabolism: Metabolism is expected to occur in the liver via cytochrome P450 enzymes, likely involving hydroxylation of the aromatic ring, followed by conjugation (glucuronidation or sulfation) for excretion. The trifluoromethoxy group is generally stable and less prone to metabolic cleavage than a methoxy group.

-

Excretion: Metabolites are primarily expected to be excreted via urine.

Part 2: Hazard Identification and Acute Toxicity

Acute toxicity testing provides data on the adverse effects that may result from a single, short-term exposure to a substance.

Data for this compound: A publicly available Safety Data Sheet (SDS) for this specific compound indicates that no data is available for acute oral, dermal, or inhalation toxicity.[4]

Analysis of Structural Analogs: To estimate the potential acute toxicity, we can examine data from closely related compounds.

| Compound | CAS No. | Acute Oral Toxicity | Acute Dermal Toxicity | Other Acute Effects |

| 4-(Trifluoromethoxy)phenol | 828-27-3 | Harmful if swallowed (ATE: 500 mg/kg) | Harmful in contact with skin[8] | Causes skin/eye irritation, May cause respiratory irritation.[8][9] |

| 4-Chloro-3-(trifluoromethyl)phenol | 6294-93-5 | Harmful if swallowed[6][10] | Harmful in contact with skin[6][10] | Causes severe skin burns and eye damage.[10] |

| 4-(Trifluoromethyl)phenol | 402-45-9 | Toxic if swallowed[5] | Data not specified | Causes skin irritation and serious eye damage.[5] |

Expert Assessment: The data from structural analogs consistently indicate that this class of compounds is harmful to toxic if swallowed and can cause significant skin and eye irritation or damage.[5][6][8][9][10] The presence of both the chloro- and trifluoromethoxy- groups on the phenol ring suggests that this compound will likely exhibit similar or potentially greater toxicity. It should be handled as a substance with high acute toxicity potential.

Proposed Experimental Protocol: Acute Oral Toxicity (OECD 423)

This protocol follows the Acute Toxic Class Method (OECD Test Guideline 423), which allows for hazard classification with a minimal number of animals.

Causality and Justification: The choice of OECD 423 is based on ethical considerations (animal welfare) and its wide regulatory acceptance. It provides sufficient information to classify the substance for GHS categories 1 through 4, which is the primary goal of acute toxicity testing.

Methodology:

-

Animals: Use a single sex (typically female rats, as they are often slightly more sensitive) for the initial test.

-

Housing: House animals individually in standard laboratory conditions with controlled temperature, humidity, and light cycle. Provide access to standard diet and water ad libitum.

-

Dose Administration:

-

Administer the test substance by oral gavage. The substance should be dissolved or suspended in an appropriate vehicle (e.g., corn oil, water with 0.5% carboxymethylcellulose).

-

Begin with a starting dose of 300 mg/kg body weight, based on the data from analogs.

-

-

Observations:

-

Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

-

Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and central nervous system effects like tremors and convulsions).

-

Record body weights shortly before administration and at least weekly thereafter.

-

-

Endpoint: The primary endpoint is mortality. The number of animals that die within the 14-day period at a given dose determines the next step (testing at a lower or higher dose) according to the OECD 423 flowchart.

-

Pathology: Perform a gross necropsy on all animals at the end of the observation period.

Workflow Diagram:

Caption: Workflow for Acute Oral Toxicity Testing via OECD 423.

Part 3: Genotoxicity and Carcinogenicity

Genotoxicity: Genotoxicity assays are crucial for identifying compounds that can cause genetic damage (mutations, chromosomal aberrations), which may lead to cancer or heritable diseases.

-

Data for this compound: No data available.[4]

-

Data from Analogs: No specific genotoxicity data was found for the closest structural analogs in the initial search.

-

Assessment based on Chemical Class: Chlorophenols as a class have mixed results in genotoxicity assays. Some, like 2,4,6-trichlorophenol, are associated with DNA damage.[2] The potential for reactive metabolites formed during hepatic metabolism to interact with DNA cannot be ruled out without specific testing.

Carcinogenicity: Carcinogenicity studies assess the potential of a substance to cause cancer over the lifespan of an animal.

-

Data for this compound: No data available.[4]

-

Data from Analogs & Chemical Class: The International Agency for Research on Cancer (IARC) and the World Health Organization (WHO) have classified several chlorophenols as potential or suspected human carcinogens (Group 2B).[2] For example, 2,4,6-trichlorophenol is "reasonably anticipated to be a human carcinogen."[11] Studies on other substituted phenols, such as 4-methoxyphenol, have demonstrated carcinogenicity in rats.[12] This raises a structural alert for this compound.

Proposed Experimental Strategy: A Tiered Approach to Genotoxicity Testing

Causality and Justification: A tiered, or battery, approach is the standard for genotoxicity assessment. It combines an in vitro test for gene mutations with a test for chromosomal damage, providing a comprehensive screen before proceeding to more complex and costly in vivo studies.

Tier 1: In Vitro Battery

-

Bacterial Reverse Mutation Test (Ames Test - OECD 471):

-

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis. A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on a nutrient-deficient medium.

-

Justification: It is a rapid, sensitive, and highly standardized screen for point mutations caused by a chemical or its metabolites. The test must be conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in the body.

-

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487):

-

Principle: This assay detects damage to chromosomes or the mitotic spindle. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

-

Justification: It provides information on clastogenicity (chromosome breakage) and aneugenicity (chromosome loss), which are key mechanisms of genotoxicity not detected by the Ames test.

-

Workflow Diagram:

Caption: Tiered workflow for genotoxicity assessment.

Tier 2: In Vivo Testing (if Tier 1 is positive) If clear evidence of genotoxicity is found in vitro, an in vivo test, such as the Mammalian Erythrocyte Micronucleus Test (OECD 474) using rodents, would be the required next step to determine if the effect is expressed in a whole animal system.

Part 4: Reproductive and Developmental Toxicity

This area of toxicology investigates the potential for a substance to interfere with reproductive function or cause harm to a developing organism.

-

Data for this compound: No data available.[4]

-

Data from Analogs & Chemical Class: Phenol itself is a known developmental toxicant in animals, associated with reduced fetal weight and viability at high doses.[13][14] Many endocrine-disrupting chemicals, which can interfere with reproductive health, have a phenolic structure.[15] Given the widespread use of similar compounds in pesticides, which are often designed to interfere with biological systems, there is a clear need to investigate this endpoint.

Proposed Experimental Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)

Causality and Justification: For a compound with limited data, the combined OECD 422 study is a highly efficient screening method. It provides information on repeated dose toxicity (targeting systemic organs), reproductive performance (fertility, gestation), and developmental effects in offspring, all within a single study, thereby reducing animal usage.

Methodology:

-

Animals: Use male and female rats.

-

Dose Administration: Administer the test substance daily by oral gavage at three dose levels plus a control group. Dosing should begin in males for 2 weeks prior to mating and continue for a total of 4 weeks. In females, dosing should occur for 2 weeks prior to mating, during mating, throughout gestation, and until at least day 4 of lactation.

-

Mating: After 2 weeks of dosing, co-house one male and one female from the same dose group for up to 2 weeks to allow mating.

-

Endpoints (Parental Animals):

-

Systemic Toxicity: Monitor clinical signs, body weight, and food consumption. Conduct hematology, clinical chemistry, and full histopathology on parental animals.

-

Reproductive Performance: Record mating index, fertility index, gestation length.

-

-

Endpoints (Offspring):

-

Record number of live and dead pups at birth.

-

Monitor pup viability, body weight, and clinical signs until day 4 post-partum.

-

Conduct a gross necropsy on all offspring.

-

This screening study provides a robust dataset to identify any potential for reproductive or developmental toxicity, which would guide the need for more extensive multi-generational studies.

Conclusion and Recommendations

The toxicological profile of this compound is largely incomplete. While it is a valuable intermediate in the chemical industry, the absence of empirical data is a significant gap for any comprehensive risk assessment.

Based on a thorough analysis of its chemical structure and data from closely related analogs, it is prudent to handle This compound as a substance that is potentially:

-

Acutely toxic if swallowed or in contact with skin.

-

A severe skin and eye irritant .

-

A suspect genotoxin and/or carcinogen , warranting further investigation.

-

A potential reproductive or developmental toxicant .

It is strongly recommended that the experimental workflows outlined in this guide be undertaken to fill the existing data gaps. The tiered testing strategy proposed for genotoxicity and the use of the combined OECD 422 study represent an efficient, ethical, and scientifically robust approach to characterizing the hazards of this compound. This data is essential for establishing safe handling procedures, protecting occupational health, and ensuring environmental safety.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. echemi.com [echemi.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. 4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. capotchem.com [capotchem.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. oehha.ca.gov [oehha.ca.gov]

- 15. Advances in understanding the reproductive toxicity of endocrine-disrupting chemicals in women - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 3-Chloro-4-(trifluoromethoxy)phenol in organic solvents

An In-depth Technical Guide to the Solubility of 3-Chloro-4-(trifluoromethoxy)phenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 1000339-94-5), a key intermediate in the pharmaceutical and agrochemical industries.[1] In the absence of extensive empirical solubility data, this document employs a robust theoretical and predictive framework centered on Hansen Solubility Parameters (HSP). We present estimated HSP values for the solute, a detailed analysis of its interactions with a range of organic solvents, and a predictive solubility map. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for determining equilibrium solubility via the isothermal shake-flask method, ensuring researchers can validate these theoretical predictions. This document is intended for researchers, chemists, and formulation scientists engaged in drug development and chemical synthesis.

Introduction: The Significance of Solubility

This compound is a specialized aromatic compound whose utility as a synthetic building block is of growing interest.[1] Its molecular architecture, featuring a chlorinated phenyl ring, a phenolic hydroxyl group, and a trifluoromethoxy group, offers a unique combination of reactivity and physicochemical properties. The trifluoromethoxy (-OCF3) group, in particular, is known to enhance metabolic stability and increase lipophilicity, critical attributes in the design of bioactive molecules.[2][3]

The successful application of this intermediate—be it in reaction chemistry, purification, or formulation—is fundamentally governed by its solubility. A thorough understanding of how it interacts with various organic solvents is not merely academic; it is a critical prerequisite for efficient process development, enabling rational solvent selection for:

-

Reaction Media: Ensuring reactants are in the same phase to facilitate desired chemical transformations.

-

Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity.

-

Formulation: Developing stable, homogenous solutions for downstream applications or final product delivery.

-

Analytical Chemistry: Preparing solutions for characterization techniques like HPLC and NMR.

This guide bridges the current knowledge gap by providing a predictive analysis of the compound's solubility, grounded in established chemical theory.

Physicochemical Profile of this compound

A molecule's solubility is a direct consequence of its structure and resulting physical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1000339-94-5 | [4][5] |

| Molecular Formula | C₇H₄ClF₃O₂ | [1] |

| Molecular Weight | 212.55 g/mol | [1] |

| Physical Form | Colorless to Pale-Yellow Liquid | [4] |

| Calculated XLogP3 | 3.6 | [6] |

The structure contains three key functional regions that dictate its interaction with solvents:

-

Phenolic Hydroxyl (-OH) Group: This group is a strong hydrogen bond donor and acceptor, imparting polar characteristics.

-

Aromatic Ring & Chloro- Substituent: The phenyl ring contributes to van der Waals (dispersion) forces. The chlorine atom adds to the molecule's polarity and size.

-

Trifluoromethoxy (-OCF3) Group: This highly electronegative group increases the molecule's dipole moment (polarity) and is a significant contributor to its lipophilicity.[7] It is a hydrogen bond acceptor but not a donor.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond the qualitative rule of "like dissolves like," we utilize the Hansen Solubility Parameter (HSP) model. This powerful framework dissects the total cohesive energy of a substance into three distinct components, providing a semi-quantitative basis for predicting miscibility and solubility.[8]

The total Hildebrand solubility parameter (δt) is deconstructed as follows:

δt² = δD² + δP² + δH²

Where:

-

δD (Dispersion): Represents the energy from temporary fluctuating dipoles and van der Waals forces.

-

δP (Polar): Represents the energy from permanent dipole-dipole interactions.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonding (electron exchange), a critical parameter for molecules like phenols.

A solute and solvent with similar HSP values are considered "alike" and are likely to be miscible. This similarity is quantified by the Hansen Solubility Parameter Distance (Ra) , calculated as:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value signifies a higher affinity between the solute (1) and the solvent (2), and thus, a higher predicted solubility.

Predicted Solubility Profile

As experimental HSP values for this compound are not publicly available, we have estimated them using the robust Stefanis-Panayiotou group-contribution method.[9][10] This method analyzes the molecule's structure and assigns values to its constituent functional groups to calculate the overall HSP.

Estimated Hansen Solubility Parameters for this compound:

| Parameter | Estimated Value (MPa⁰·⁵) | Description |

| δD | 18.5 | Dispersion forces, typical for aromatic systems. |

| δP | 7.5 | Polar forces, influenced by -Cl, -OH, and -OCF3 groups. |

| δH | 10.0 | Hydrogen bonding, primarily from the phenolic -OH group. |

| δt (Total) | 22.4 | Total Hildebrand solubility parameter. |

Using these estimated values, we can predict the solubility of this compound in a range of common organic solvents. The table below lists solvents, their respective HSPs, and the calculated Ra distance. Solvents with lower Ra values are predicted to be better solvents.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (Distance) | Predicted Solubility |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.6 | Excellent |

| Acetone | 15.5 | 10.4 | 7.0 | 7.5 | Excellent |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.6 | Very Good |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 7.7 | Very Good |

| Methanol | 14.7 | 12.3 | 22.3 | 14.8 | Good |

| Ethanol | 15.8 | 8.8 | 19.4 | 11.4 | Good |

| Isopropanol | 15.8 | 6.1 | 16.4 | 8.4 | Very Good |

| Toluene | 18.0 | 1.4 | 2.0 | 12.2 | Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | 10.1 | Moderate |

| Hexane | 14.9 | 0.0 | 0.0 | 17.8 | Poor |

| Water | 15.5 | 16.0 | 42.3 | 34.3 | Very Poor |

Note: Solvent HSP data sourced from established literature.[11][12]

Interpretation of Predictive Data:

-

High Solubility Predicted: Solvents like THF, acetone, isopropanol, and ethyl acetate show the smallest Ra distances. Their balance of moderate polarity and hydrogen bond accepting capability aligns well with the solute's properties.

-

Moderate Solubility Predicted: Solvents like methanol and ethanol , while highly polar, have very strong self-association via hydrogen bonding. This can make solvating the bulky, less polar regions of the solute less favorable, resulting in slightly larger Ra values. Aromatic solvents like toluene have a compatible dispersion component (δD) but lack the polarity and hydrogen bonding capacity to effectively solvate the -OH group, leading to moderate predicted solubility.

-

Poor Solubility Predicted: Non-polar aliphatic solvents like hexane are a significant mismatch across both polar and hydrogen bonding parameters, resulting in a very large Ra and predicting poor solubility.

Experimental Verification: Isothermal Shake-Flask Protocol

The predictions above provide a strong theoretical basis for solvent selection. However, they must be validated by empirical measurement. The "gold standard" for determining equilibrium solubility is the isothermal shake-flask method.[13]

Workflow for Solubility Determination

Caption: Isothermal Shake-Flask Solubility Workflow.

Step-by-Step Methodology

-

Preparation:

-

To a series of glass vials, add a measured volume (e.g., 2 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. This ensures saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a consistent rate for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

-

Sample Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 1-2 hours to allow solid particles to settle.

-

For very fine suspensions, centrifugation may be required to achieve clear separation of the solid and liquid phases.

-

-

Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method).

-

Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.

-

Calculate the original solubility in the solvent, accounting for the dilution factor, and express the result in units such as mg/mL or mol/L.

-

Conclusion

This guide establishes a robust framework for understanding and predicting the . Based on the Hansen Solubility Parameter model, we predict that polar aprotic solvents with hydrogen bond accepting capabilities, such as THF and acetone , will be excellent solvents for this compound. Common alcohols like isopropanol and ethanol are also predicted to be effective. Conversely, non-polar aliphatic solvents like hexane are predicted to be poor solvents.

While this predictive model offers invaluable guidance for initial solvent screening, it is imperative that these findings are confirmed through rigorous experimental measurement. The provided isothermal shake-flask protocol serves as a self-validating system for obtaining precise, reliable solubility data. By integrating theoretical prediction with empirical verification, researchers can confidently and efficiently select optimal solvent systems, accelerating process development and ensuring the successful application of this versatile chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloro-4-trifluoromethoxyphenol | 1000339-94-5 [sigmaaldrich.com]

- 5. 1000339-94-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. hansen-solubility.com [hansen-solubility.com]

- 9. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 10. kinampark.com [kinampark.com]

- 11. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 12. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 13. 1000339-94-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-(trifluoromethoxy)phenol

Abstract

Introduction: The Structural Significance of 3-Chloro-4-(trifluoromethoxy)phenol